![molecular formula C16H11ClO5S B4855824 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate](/img/structure/B4855824.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate
Overview
Description
“6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate” is a chemical compound . It is a derivative of coumarin, a class of organic compounds that are known for their diverse biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized by reacting 4- (bromomethyl)-2 H -chromen-2-one with other reagents in the presence of dry DMF . The precipitate was then filtered, washed with cold water, and recrystallized from ethanol to give the desired products .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques . For example, the 1H NMR spectrum of a similar compound showed singlet signals corresponding to various protons in the molecule . The 13C NMR spectrum provided information about the carbon atoms in the molecule .Scientific Research Applications
Antitumor Activity
Studies on coumarin derivatives, including “6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate”, have demonstrated their antitumor activity . This makes them potential candidates for the development of new anticancer drugs.
Anti-HIV Activity
These compounds have also shown anti-HIV activity . This suggests that they could be used in the treatment of HIV and potentially other viral diseases.
Antibacterial and Antifungal Activity
Coumarin derivatives have demonstrated antibacterial and antifungal properties . This indicates their potential use in combating various bacterial and fungal infections.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . They could be used in the treatment of conditions associated with inflammation.
Anticoagulant Activity
Coumarin derivatives have been found to have anticoagulant properties . They inhibit the enzyme VKOR (vitamin K epoxide reductase), which plays a key role in blood clotting. This suggests their potential use in preventing blood clots.
Triglyceride-lowering Activity
These compounds have demonstrated triglyceride-lowering effects . This indicates their potential use in managing high triglyceride levels, which are often associated with conditions like heart disease and diabetes.
Central Nervous System Stimulant Activity
Coumarin derivatives have shown central nervous system stimulant effects . This suggests their potential use in treating conditions related to the central nervous system.
Green Synthesis
The compound “6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate” can be synthesized using green chemistry methods . This involves the use of environmentally friendly techniques that minimize waste and avoid the use of hazardous solvents .
Future Directions
The future directions for research on “6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate” could include further studies on its synthesis, characterization, and potential biological activities. Given the diverse biological activities of coumarin derivatives, this compound could be a promising candidate for further investigation .
properties
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-23(19,20)22-15-9-14-12(7-13(15)17)11(8-16(18)21-14)10-5-3-2-4-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXWOWBFULFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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